

Technical Guide: Spectral Characterization of Trimethyl-(2,4,6-trichlorophenoxy)silane[1]

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Compound of Interest

Compound Name: Trimethyl-(2,4,6-trichlorophenoxy)silane

CAS No.: 1013-45-2

Cat. No.: B3045009

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Executive Summary & Compound Identity

Target Compound: **Trimethyl-(2,4,6-trichlorophenoxy)silane** Synonyms: (2,4,6-Trichlorophenoxy)trimethylsilane; 2,4,6-Trichlorophenyl trimethylsilyl ether; 2,4,6-TCP-TMS.[1]
Parent Compound: 2,4,6-Trichlorophenol (CAS: 88-06-2).[1][2][3][4] Molecular Formula: [Cngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">](#)

H

Cl

OSi Molecular Weight: 269.63 g/mol (Average), 267.96 Da (Monoisotopic).[3][5]

Significance in Research

This silane derivative is synthesized primarily to mask the polar phenolic hydroxyl group of 2,4,6-TCP, a fungicide metabolite and environmental pollutant. Silylation eliminates hydrogen bonding, significantly improving thermal stability and peak symmetry during GC-MS analysis.[1][3] Its spectral signature is distinct and predictable, serving as a reliable confirmation of successful derivatization.[6]

Synthesis & Preparation Protocol

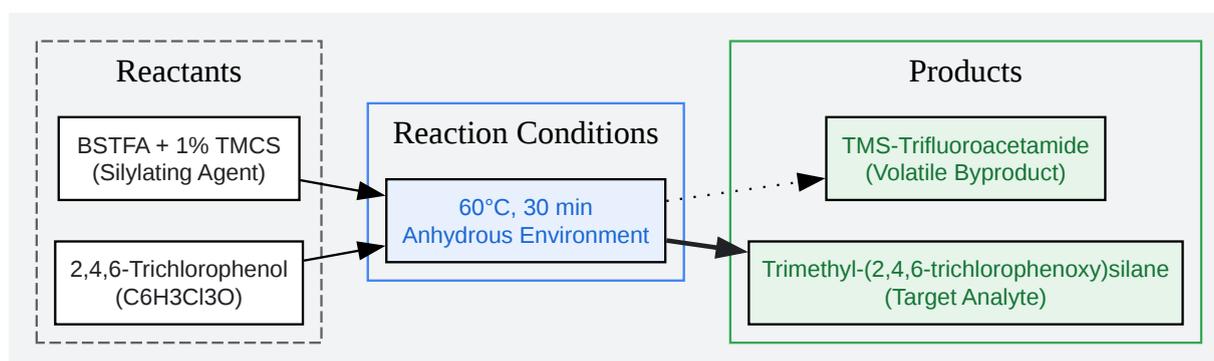
Note: This protocol describes the in-situ derivatization standard in analytical workflows.

Reagents:

- Substrate: 2,4,6-Trichlorophenol (Pure standard).[3][5]
- Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][5][6]
- Solvent: Anhydrous Pyridine or Ethyl Acetate.[3][6]

Workflow:

- Dissolution: Dissolve 1 mg of 2,4,6-TCP in 1 mL of anhydrous solvent.
- Silylation: Add 100 μ L of BSTFA + 1% TMCS.
- Incubation: Heat at 60°C for 30 minutes.
- Validation: The reaction is quantitative. The disappearance of the -OH stretch in IR or the shift in retention time confirms the formation of the TMS ether.[6]



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Caption: Synthesis pathway converting 2,4,6-TCP to its volatile TMS ether derivative for analysis.

Spectral Analysis: The Core Data

A. Mass Spectrometry (EI-MS)

Instrument Mode: Electron Ionization (70 eV).[3][5] Diagnostic Logic: The spectrum is dominated by the stability of the silicon-oxygen bond and the isotopic signature of three chlorine atoms.

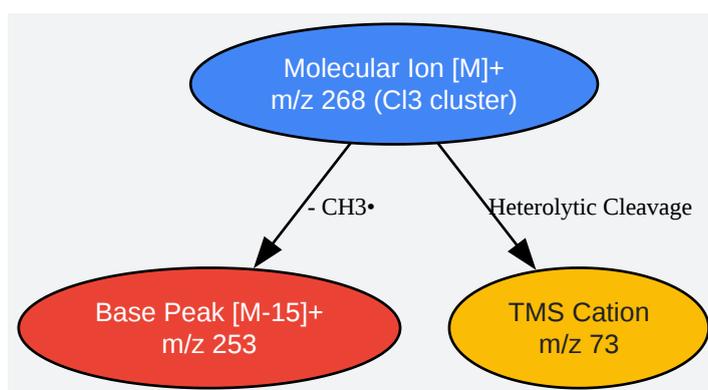
Ion Fragment	m/z (Nominal)	Relative Intensity	Diagnostic Interpretation
Molecular Ion [M] ⁺	268	Moderate	Displays characteristic isotope cluster (268, 270, 272, 274).[1][3][5]
[M - CH ₃] ⁺	253	Base Peak (100%)	Loss of a methyl group from the silicon atom.[3][5] This is the standard "M-15" fragmentation for TMS ethers.[1][3]
Trimethylsilyl Cation	73	High	[Si(CH ₃) ₃] ⁺ . [3][5] Universal marker for TMS derivatives.
[M - Cl] ⁺	233	Low	Loss of one chlorine atom from the aromatic ring.[3][5]

Isotope Cluster Analysis (Molecular Ion Region): Due to the presence of three Chlorine atoms (

Cl and

Cl), the molecular ion appears as a distinct cluster with approximate intensity ratios:

- m/z 268: 100% (Relative to M peak)[3][6]
- m/z 270: ~96%[3]
- m/z 272: ~31%[3]
- m/z 274: ~3%[3]



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Caption: Primary fragmentation pathway in Electron Ionization MS showing the dominant M-15 loss.[1]

B. Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid film or KBr pellet (if solid at RT).[3][5] Key Feature: The complete disappearance of the broad phenolic O-H stretch (

cm

) confirms quantitative derivatization.[3][5]

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
C-H (Aromatic)	3050 - 3100	Weak	Aromatic ring C-H stretching. ^{[1][3][5]}
C-H (Aliphatic)	2960, 2900	Medium	Methyl C-H stretching (from TMS group). ^{[3][5]}
C=C (Aromatic)	1560 - 1590	Medium	Aromatic ring skeletal vibrations. ^{[1][3]}
Si-CH	1250 - 1260	Strong	Symmetric deformation of CH on Si. ^{[1][3][5]} Diagnostic for TMS.
Si-O-Aryl	900 - 930	Strong	Silicon-Oxygen stretching. ^{[1][3][5]}
Si-C	840 - 850	Strong	Si-C stretching / Methyl rocking. ^{[1][3][5]}
C-Cl	1050 - 1100	Strong	Aryl-Chlorine stretch (often overlaps with skeletal bands). ^{[1][3][5]}

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (ghosted)

(Chloroform-d)₃ Reference: Tetramethylsilane (TMS,

0.00 ppm)₃₇₈

H NMR (Proton)

The symmetry of the 2,4,6-trichlorophenoxy moiety simplifies the aromatic region to a single signal.₆

Shift (ppm)	Multiplicity	Integration	Assignment
7.25 - 7.30	Singlet (s)	2H	Ar-H (Meta protons at positions 3 and 5).
0.35 - 0.40	Singlet (s)	9H	Si-(CH ₃) ₃ . The TMS protons are shielded, appearing near 0 ppm. ₁ ₃ ₅ ₇ ₈

C NMR (Carbon-13)

Predicted shifts based on substituent additivity rules for benzene derivatives.

Shift (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"> ppm)	Carbon Type	Assignment
148.0 - 150.0	Quaternary (C-O)	C1 (Ipso).[1][3][5] Deshielded by Oxygen.[3][5]
129.0 - 130.0	Quaternary (C-Cl)	C2, C6 (Ortho).[1][3][5]
128.0 - 129.0	Methine (C-H)	C3, C5 (Meta).[3][5]
126.0 - 127.0	Quaternary (C-Cl)	C4 (Para).[1][3][5]
0.5 - 1.0	Methyl (CH)	Si-CH .

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